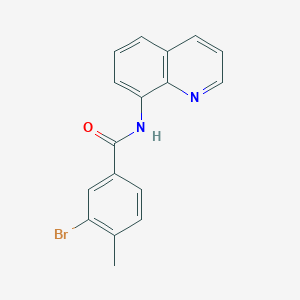
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C17H13BrN2O and a molecular weight of 341.2 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a quinoline moiety attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide typically involves the following steps:
Methylation: The addition of a methyl group to the benzene ring.
Quinoline Attachment: The attachment of a quinoline moiety to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the intermediate with an amine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Compounds with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-4-methyl-N-quinolin-6-ylbenzamide: Similar structure with the quinoline moiety attached at a different position.
3-chloro-4-methyl-N-quinolin-8-ylbenzamide: Similar structure with a chlorine atom instead of a bromine atom.
4-methyl-N-quinolin-8-ylbenzamide: Lacks the bromine atom.
Uniqueness
3-bromo-4-methyl-N-(quinolin-8-yl)benzamide is unique due to the specific positioning of the bromine atom, methyl group, and quinoline moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C17H13BrN2O |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3-bromo-4-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13BrN2O/c1-11-7-8-13(10-14(11)18)17(21)20-15-6-2-4-12-5-3-9-19-16(12)15/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
KHIOBQJJUJKMJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br |
Löslichkeit |
0.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















